

A Comprehensive Technical Guide to (5-Bromo-2-nitrophenyl)methanol

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Compound of Interest

Compound Name: (5-Bromo-2-nitrophenyl)methanol

Cat. No.: B1523646

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Abstract: (5-Bromo-2-nitrophenyl)methanol is a crucial substituted benzyl alcohol derivative that serves as a versatile building block in modern organic synthesis. Its unique arrangement of bromo, nitro, and hydroxymethyl functional groups on a phenyl ring makes it an important intermediate in the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth overview of its chemical identifiers, physicochemical properties, a validated synthesis protocol, key applications, and essential safety information, tailored for researchers and professionals in drug development and chemical synthesis.

Core Chemical Identifiers and Properties

Precise identification is paramount in chemical research and development. (5-Bromo-2-nitrophenyl)methanol is cataloged under several identifiers across various chemical databases. The definitive CAS Number for this compound is 1241894-37-0^[1]. A comprehensive list of its identifiers and key physicochemical properties is summarized below for rapid reference.

Identifier / Property	Value	Source(s)
CAS Number	1241894-37-0	[1]
IUPAC Name	(5-bromo-2-nitrophenyl)methanol	[1]
Synonym(s)	5-Bromo-2-nitrobenzyl alcohol	
Molecular Formula	C ₇ H ₆ BrNO ₃	[1]
Molecular Weight	232.03 g/mol	
Physical Form	Solid	[1]
InChI	1S/C7H6BrNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4H2	[1]
InChIKey	UGQKJJIHTCXFJT-UHFFFAOYSA-N	[1]
Storage	Sealed in dry, room temperature conditions	[1]

Synthesis Protocol and Mechanistic Rationale

The synthesis of **(5-Bromo-2-nitrophenyl)methanol** is typically achieved through the selective reduction of the corresponding aldehyde, 5-bromo-2-nitrobenzaldehyde. This transformation is a cornerstone reaction in organic chemistry, where the choice of reducing agent is critical to ensure the aldehyde is reduced in preference to the nitro group.

Protocol: Selective Reduction of 5-Bromo-2-nitrobenzaldehyde

Objective: To synthesize **(5-Bromo-2-nitrophenyl)methanol** with high yield and purity.

Materials:

- 5-Bromo-2-nitrobenzaldehyde

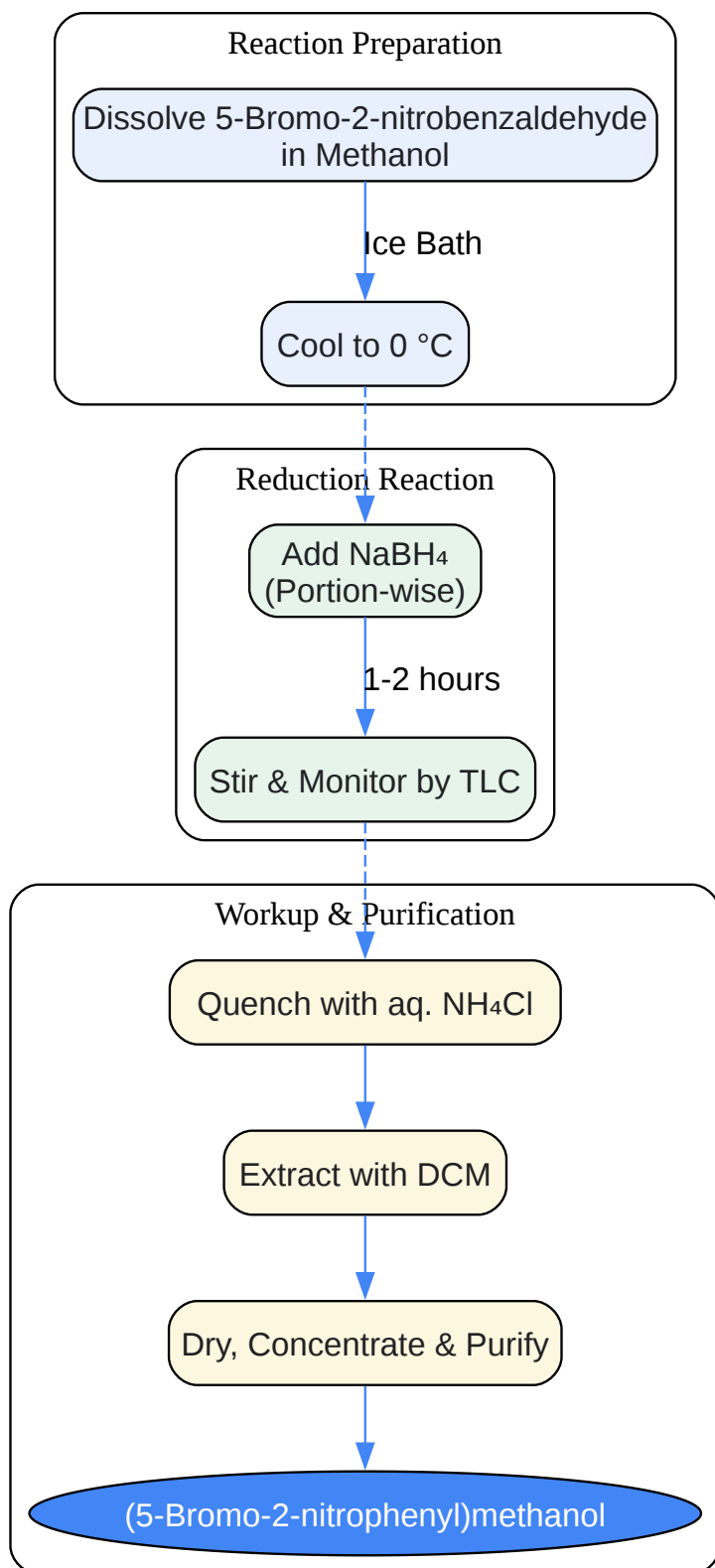
- Sodium borohydride (NaBH_4)
- Methanol (MeOH), anhydrous^[2]
- Dichloromethane (DCM)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Anhydrous magnesium sulfate (MgSO_4)
- Deionized water

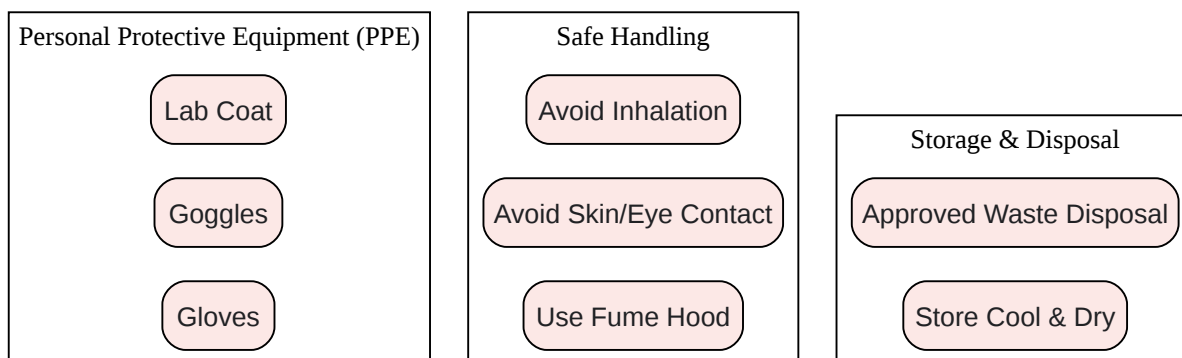
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-2-nitrobenzaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M solution) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice-water bath.
 - **Rationale:** Methanol is an excellent solvent for both the substrate and the reducing agent. The reaction is performed at 0 °C to control the exothermic nature of the reduction and to minimize potential side reactions.
- **Addition of Reducing Agent:** To the cooled, stirring solution, add sodium borohydride (NaBH_4) (1.1 eq) portion-wise over 15-20 minutes.
 - **Rationale:** Sodium borohydride is a mild and selective reducing agent that efficiently reduces aldehydes and ketones to alcohols without affecting more robust functional groups like nitro groups under these conditions. A slight excess ensures the complete conversion of the starting material.
- **Reaction Monitoring:** Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
- **Workup and Quenching:** Once the reaction is complete, carefully quench the excess NaBH_4 by slowly adding saturated aqueous ammonium chloride solution until gas evolution ceases.

- Rationale: The quenching step safely neutralizes the unreacted borohydride and hydrolyzes the borate-ester intermediate, liberating the desired alcohol.
- Extraction: Remove the methanol under reduced pressure. Partition the remaining aqueous residue between dichloromethane (DCM) and water. Extract the aqueous layer twice more with DCM.
- Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent in vacuo to yield the crude product.
- Purification: The crude **(5-Bromo-2-nitrophenyl)methanol** can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a solid.

Synthesis Workflow Diagram





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References

- 1. (5-Bromo-2-nitrophenyl)methanol | 1241894-37-0 [sigmaaldrich.com]
- 2. carlroth.com [carlroth.com]
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Email: info@benchchem.com